molecular formula C20H22N4O4S B2853659 1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide CAS No. 2034209-93-1

1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide

Cat. No.: B2853659
CAS No.: 2034209-93-1
M. Wt: 414.48
InChI Key: VIPSSTFHJOFASB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c21-29(26,27)15-9-7-14(8-10-15)11-12-22-19(25)17-5-3-13-24(17)20-23-16-4-1-2-6-18(16)28-20/h1-2,4,6-10,17H,3,5,11-13H2,(H,22,25)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPSSTFHJOFASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazole ring, which can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditionsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by four key structural elements:

Functional Group Reactivity Profile Key References
BenzoxazoleElectrophilic aromatic substitution (EAS) at C-5/C-6 positions; ring-opening under acidic/basic conditions.
PyrrolidineAmine-mediated nucleophilic reactions (alkylation, acylation); ring strain enables cycloadditions.
Sulfonamide (-SO₂NH₂)Acid/base-catalyzed hydrolysis; nucleophilic substitution at sulfur or nitrogen.
Carboxamide (-CONH-)Hydrolysis to carboxylic acids; participation in coupling reactions (e.g., peptide bond formation).

Nucleophilic Substitution Reactions

The sulfonamide group undergoes substitution with electrophiles such as alkyl halides or acyl chlorides. For example:

Reaction Protocol (Adapted from):

  • Reagents : Methyl iodide (2 eq), K₂CO₃ (3 eq), DMF solvent.

  • Conditions : 60°C, 12 h under N₂ atmosphere.

  • Product : N-Methylsulfonamide derivative (yield: 78%).

Mechanistic Insight :
The sulfonamide’s nitrogen acts as a nucleophile, attacking the methyl iodide’s electrophilic carbon. Base (K₂CO₃) deprotonates the intermediate to stabilize the product.

Coupling Reactions Involving the Carboxamide

The carboxamide participates in peptide bond-forming reactions. A representative study ( ) outlines:

Procedure :

  • Activation : Carboxylic acid precursor treated with HBTU (1.5 eq) and DIPEA (3 eq) in DMF.

  • Coupling : Reacted with 4-sulfamoylphenethylamine (1.2 eq) at 25°C for 18 h.

  • Yield : 82% after purification by column chromatography.

Key Data :

ParameterValue
Reaction Efficiency82%
Purity (HPLC)>95%
Solvent SystemDMF/EtOAc (3:1)

Hydrolysis and Stability Studies

The benzoxazole ring is susceptible to hydrolysis under extreme pH:

Acidic Hydrolysis ():

  • Conditions : 6M HCl, reflux, 6 h.

  • Product : 2-Aminophenol derivative (confirmed by LC-MS).

  • Mechanism : Protonation of the oxazole oxygen weakens the C-O bond, leading to ring opening.

Basic Hydrolysis ():

  • Conditions : 2M NaOH, 80°C, 4 h.

  • Product : Pyrrolidine-2-carboxylic acid (isolated yield: 65%).

Redox Reactions and Biological Implications

Benzoxazole derivatives exhibit redox activity in biological systems. In vitro studies ( ) demonstrate:

  • Quorum Sensing Inhibition : The compound disrupts redox-sensitive pathways in Pseudomonas aeruginosa by modulating NAD⁺/NADH balance (IC₅₀: 12 µM).

  • Antioxidant Activity : Scavenges DPPH radicals (EC₅₀: 18 µM), attributed to the benzoxazole moiety’s electron-rich aromatic system.

Case Study: Optimization of Sulfonamide Functionalization

A multi-step synthesis () highlights reaction challenges and solutions:

Step Reaction Issue Solution Yield
1Sulfonamide brominationLow regioselectivityUse NBS in CCl₄ at 0°C68%
2Suzuki couplingPalladium leachingEmploy Pd(OAc)₂ with SPhos ligand75%
3Final purificationCo-elution with impuritiesGradient HPLC (MeCN/H₂O + 0.1% TFA)>99%

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzoxazole moiety is known for its ability to interact with DNA and inhibit topoisomerases, enzymes crucial for DNA replication and repair. Studies have shown that derivatives of benzoxazole can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.

Case Study : A study demonstrated that a related compound effectively inhibited the growth of breast cancer cells in vitro by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the intrinsic pathway .

Antimicrobial Properties

The sulfonamide group present in the structure has been associated with antimicrobial activity. Compounds containing sulfonamide moieties are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Case Study : Research on sulfonamide derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide could similarly exhibit broad-spectrum antimicrobial effects .

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective potential of compounds derived from benzoxazole. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study : A recent investigation into benzoxazole derivatives indicated their ability to reduce neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress, making them potential candidates for treating conditions like Alzheimer's disease .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound can be summarized as follows:

MechanismDescription
DNA Interaction Inhibition of topoisomerases leading to DNA damage and apoptosis in cancer cells.
Enzyme Inhibition Blocking bacterial enzymes involved in folate synthesis, thus exhibiting antimicrobial properties.
Oxidative Stress Reduction Modulation of oxidative stress pathways contributing to neuroprotection.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of microbial growth by targeting bacterial enzymes or inducing apoptosis in cancer cells through interaction with cellular proteins .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison
Compound Name/ID Molecular Formula Key Substituents Stereochemistry Reported Targets/Activity Similarity to Target Compound
Target Compound C₂₀H₂₂N₄O₄S 1,3-Benzoxazol-2-yl; 2-(4-sulfamoylphenyl)ethyl Unspecified Not explicitly reported (hypothesized enzyme inhibition)
Example 157 : (2S,4R)-1-((R)-3,3-dimethyl-2-(3-methylisoxazol-5-yl)butanoyl)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide C₂₉H₃₃N₅O₄S 3-Methylisoxazol-5-yl; 4-(thiazol-5-yl)benzyl (2S,4R) Proteolysis-targeting chimera (PROTAC) applications Moderate (shared pyrrolidine core, divergent substituents)
Example 30 : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)pentanoyl)pyrrolidine-2-carboxamide C₃₃H₃₆N₄O₅S 4-Methylthiazol-5-yl benzyl; 1-oxoisoindolin-2-yl (2S,4R) Hypothesized kinase or protease inhibition Low (bulky acyl group differs from benzoxazole)
Petesicatib : (2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzenesulfonyl]-1-[1-(trifluoromethyl)cyclopropane-1-carbonyl]pyrrolidine-2-carboxamide C₂₆H₂₃F₆N₅O₅S Trifluoromethyl sulfonyl; cyanocyclopropyl (2S,4R) Protease inhibitor (e.g., neutrophil elastase) Moderate (sulfonamide group shared)
Compound from : (2S)-1-[(2S)-2-[[4-(Benzenesulfonylcarbamoylamino)benzoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide C₃₆H₄₀N₆O₈S Benzoxazol-2-yl; benzenesulfonylcarbamoylamino (2S) Neutrophil elastase inhibitor High (0.64 similarity score; shared benzoxazole)
Key Observations :

Core Structure :

  • All compounds share a pyrrolidine-2-carboxamide backbone, but stereochemistry varies. The (2S,4R) configuration in Examples 157 and 30 may enhance binding precision compared to the target compound’s unspecified stereochemistry .

In contrast, thiazol/isoxazol substituents (Examples 157, 30) may alter electronic properties and solubility . The sulfamoylphenyl group in the target compound is replaced by sulfonyl (petesicatib) or benzenesulfonylcarbamoylamino (), which could modulate hydrophilicity and target selectivity .

Pharmacological Implications :

  • Enzyme Inhibition : The sulfamoyl and benzoxazole motifs are common in protease inhibitors (e.g., neutrophil elastase in ). Petesicatib’s trifluoromethyl groups may enhance metabolic stability .
  • PROTAC Applications : Example 157’s thiazol-benzyl and isoxazol groups suggest utility in targeted protein degradation, diverging from the target compound’s likely enzyme-focused mechanism .

Synthetic Challenges: Yields for similar compounds (e.g., 24% in ) indicate moderate synthetic efficiency.

Biological Activity

1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural composition, including a benzoxazole ring, a pyrrolidine ring, and a sulfonamide group, which are known to contribute to various pharmacological effects. The investigation of its biological activity is crucial for understanding its therapeutic potential and applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 358.41 g/mol. The presence of the benzoxazole moiety is often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing benzoxazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that benzoxazole derivatives can inhibit the growth of various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines, such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can significantly influence the anticancer efficacy of these compounds .

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzoxazole derivatives demonstrated that certain modifications could enhance antibacterial activity against Pseudomonas aeruginosa. The results indicated that compounds with electron-donating groups exhibited higher potency compared to their electron-withdrawing counterparts .

CompoundMIC (µg/mL)Activity
Benzoxazole Derivative A50Moderate
Benzoxazole Derivative B20High
This compoundTBDTBD

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of benzoxazole derivatives, it was found that modifications at the N-position significantly impacted the compounds' ability to induce cell death in cancer cell lines. The study revealed that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin .

CompoundIC50 (µM)Cell Line
Compound X15A-431
Compound Y10Jurkat
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within cells. For instance, the sulfonamide group is known to inhibit carbonic anhydrase enzymes, which are crucial for maintaining pH balance in cells. Additionally, the benzoxazole moiety may facilitate interactions with DNA or RNA, potentially leading to disruptions in replication or transcription processes .

Q & A

What are the key synthetic strategies for synthesizing 1-(1,3-benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide?

Basic
The synthesis typically involves multi-step organic reactions to assemble the heterocyclic benzoxazole, pyrrolidine, and sulfamoylphenyl moieties. Critical steps include:

  • Benzoxazole formation : Cyclization of 2-aminophenol derivatives with carbonyl-containing precursors under acidic or oxidative conditions .
  • Pyrrolidine functionalization : Coupling the pyrrolidine-2-carboxamide core with the benzoxazole subunit via amide bond formation or nucleophilic substitution .
  • Sulfamoylphenyl integration : Introducing the sulfamoyl group via sulfonation of a phenyl precursor, followed by ethylamine linkage to the pyrrolidine nitrogen .
    Reaction progress is monitored using thin-layer chromatography (TLC), and purification often employs column chromatography or recrystallization .

Which spectroscopic and analytical methods are critical for characterizing this compound?

Basic
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve the benzoxazole, pyrrolidine, and sulfamoylphenyl environments, including coupling constants for stereochemical analysis .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of amide (C=O stretch ~1650 cm⁻¹) and sulfonamide (S=O stretch ~1350–1150 cm⁻¹) functional groups .
    Purity is assessed via HPLC with UV detection, ensuring >95% homogeneity for biological testing .

How can researchers investigate the structure-activity relationships (SAR) of this compound?

Advanced
SAR studies require systematic modifications to the core structure:

  • Heterocyclic substitutions : Replace benzoxazole with thiazole or isoxazole to assess ring electronegativity effects on target binding .
  • Side-chain variations : Modify the ethyl linker length or sulfamoyl group substituents (e.g., methyl vs. halogen) to evaluate pharmacokinetic properties .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or kinases, guided by structural analogs .
    Validated analogs are screened in enzyme inhibition assays (e.g., IC₅₀ determination) .

What in vitro assays are suitable for evaluating its potential biological activity?

Advanced
Key assays include:

  • Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting sulfatases, kinases, or proteases, using substrate turnover rates to calculate inhibition constants .
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxic effects from general toxicity .
    Dose-response curves and time-kill kinetics provide mechanistic insights .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced
Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:

  • Orthogonal assays : Validate enzyme inhibition using both fluorescent and radiometric methods to rule out assay-specific artifacts .
  • Purity verification : Re-analyze compound batches via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Cell line authentication : Use STR profiling to confirm cell line identity, minimizing variability in cytotoxicity studies .
    Meta-analysis of structural analogs (e.g., benzothiazole derivatives) may clarify SAR trends .

What experimental approaches elucidate the mechanism of action for this compound?

Advanced
Mechanistic studies employ:

  • Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry with target proteins .
  • Gene expression profiling : RNA sequencing or proteomics to identify pathways modulated by the compound (e.g., apoptosis, oxidative stress) .
  • In silico docking : Molecular dynamics simulations to predict binding poses in enzyme active sites (e.g., sulfamoyl group interaction with catalytic zinc in carbonic anhydrase) .
    Knockout cell lines or CRISPR-edited enzymes confirm target specificity .

How can reaction yields be optimized during the synthesis of this compound?

Advanced
Yield improvements focus on:

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions in multi-step syntheses .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to stabilize intermediates and reduce side reactions .
  • Temperature control : Employ microwave-assisted synthesis for rapid, uniform heating during cyclization steps .
    Post-reaction workup (e.g., liquid-liquid extraction) minimizes product loss .

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